molecular formula C5H9NO2 B7459758 N-ethoxyprop-2-enamide

N-ethoxyprop-2-enamide

Cat. No.: B7459758
M. Wt: 115.13 g/mol
InChI Key: IIVTYEDFYGVHMR-UHFFFAOYSA-N
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Description

N-ethoxyprop-2-enamide is an organic compound belonging to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethoxyprop-2-enamide can be synthesized through several methods. One common approach involves the direct N-dehydrogenation of the corresponding amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O) as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope, making it a versatile method for the preparation of enamides.

Another method involves the microwave-initiated hydroamination of 2-ethoxyprop-2-enal with secondary amines. This reaction follows a 1,4- or 1,2-addition pattern with subsequent condensation of the adduct with the initial amine to produce isomeric 2-ethoxyprop-2-ene-1,1-diamines and 2-ethoxyprop-1-ene-1,3-diamines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

N-ethoxyprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are oxides and hydroxyl derivatives.

    Reduction: The major products are primary and secondary amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted enamides.

Scientific Research Applications

N-ethoxyprop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethoxyprop-2-enamide involves its reactivity as an electrophilic species. The compound can undergo nucleophilic attack at the carbon-carbon double bond, leading to various downstream transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    N-ethoxyprop-2-enal: A related compound with similar reactivity but different functional groups.

    N-ethoxyprop-2-ene-1,1-diamine: An isomeric compound formed through hydroamination reactions.

    N-ethoxyprop-1-ene-1,3-diamine: Another isomeric compound with different structural features.

Uniqueness

N-ethoxyprop-2-enamide is unique due to its combination of an amide group and a carbon-carbon double bond, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies .

Properties

IUPAC Name

N-ethoxyprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-5(7)6-8-4-2/h3H,1,4H2,2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVTYEDFYGVHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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